N-(3-chlorophenyl)-4-(naphthalen-1-yl)-1,3-thiazol-2-amine
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Overview
Description
N-(3-Chlorophenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]amine is a complex organic compound that features a chlorinated phenyl group, a naphthyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an α-haloketone.
Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Chlorophenyl Group: The final step involves the coupling of the 3-chlorophenyl group to the thiazole-naphthyl intermediate through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N-(3-chlorophenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazole ring and the naphthyl group play crucial roles in binding to the active site of the target, leading to the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chlorophenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]amine
- **N-(3-chlorophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine
- **N-(4-chlorophenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]amine
Uniqueness
N-(3-chlorophenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]amine is unique due to the specific positioning of the chlorophenyl and naphthyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the 3-chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a compound of interest in drug discovery and development.
Properties
Molecular Formula |
C19H13ClN2S |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H13ClN2S/c20-14-7-4-8-15(11-14)21-19-22-18(12-23-19)17-10-3-6-13-5-1-2-9-16(13)17/h1-12H,(H,21,22) |
InChI Key |
NYIAPDNZLKYVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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